4-[4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]benzonitrile
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Overview
Description
4-[4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]benzonitrile is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a pyrrole ring fused to a thienopyridine core, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]benzonitrile typically involves multi-step organic reactions. One common method involves the reaction of 2-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine with a methoxymethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
4-[4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, where nucleophiles such as amines or thiols can replace the methoxy group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles in the presence of a base like triethylamine (TEA) in solvents such as dichloromethane (DCM).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-[4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]benzonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 4-[4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by occupying the active site or modulate receptor function by binding to allosteric sites. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- methyl (2E)-3-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]prop-2-enoate
- 3-amino-2-(isoxazol-3-yl)-4-methoxymethyl-6-methylthieno[2,3-b]pyridine
Uniqueness
4-[4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]benzonitrile is unique due to its combination of a pyrrole ring, thienopyridine core, and benzonitrile group. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C21H17N3OS |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-[4-(methoxymethyl)-6-methyl-3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl]benzonitrile |
InChI |
InChI=1S/C21H17N3OS/c1-14-11-17(13-25-2)18-19(24-9-3-4-10-24)20(26-21(18)23-14)16-7-5-15(12-22)6-8-16/h3-11H,13H2,1-2H3 |
InChI Key |
FFGFDYGNIHRSQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C3=CC=C(C=C3)C#N)N4C=CC=C4)COC |
Origin of Product |
United States |
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